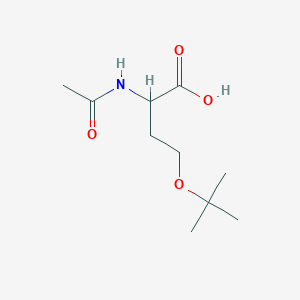

4-(Tert-butoxy)-2-acetamidobutanoic acid

Description

Table 1: Comparative Structural Analysis

Comparative Analysis of Gamma-Amino Acid Derivatives

This compound shares structural parallels with gamma-amino acids, which feature amino groups at the third carbon. However, its acetamido group at the 2-position distinguishes it from classical gamma-amino acid derivatives like 4-acetamidobutyric acid (GABA derivative).

Key Differentiators

Substitution Patterns :

Functional Group Interactions :

- The tert-butoxy group enhances lipophilicity, potentially improving membrane permeability compared to hydrophilic gamma-amino acids.

- The acetamido group introduces hydrogen-bonding capacity, affecting solubility and reactivity in aqueous environments.

Synthetic Utility :

Table 2: Functional Group Comparisons

Crystallographic Studies and Solid-State Packing Arrangements

While direct crystallographic data for this compound is limited, insights can be drawn from related compounds. For instance, γ-NADA (γ-N-acetyl-L-2,4-diaminobutyric acid) crystallizes via cooling in aqueous solvents, forming rod-shaped crystals with hydrogen-bonded networks. Similarly, tert-butoxy-protected amino acids often exhibit ordered packing due to the bulky tert-butyl group, which restricts conformational flexibility.

Proposed Packing Interactions

Hydrogen Bonding :

- The carboxylic acid group may engage in intermolecular hydrogen bonds with adjacent molecules.

- The acetamido group could participate in secondary hydrogen bonds with other polar groups.

Steric Effects :

- The tert-butoxy group likely induces a "steric shield," minimizing close intermolecular contacts and favoring extended crystal lattices.

Solvent Influence :

Table 3: Crystallization Strategies for Similar Compounds

Properties

IUPAC Name |

2-acetamido-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(12)11-8(9(13)14)5-6-15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSFBIBDRWALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCOC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amino Groups with tert-Butoxycarbonyl (Boc)

A key step involves the introduction of the tert-butoxycarbonyl group to protect amino groups. This is commonly achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, often using sodium carbonate or sodium hydroxide in aqueous-organic mixtures.

- Example: Conversion of 2-aminothiazol-4(5H)-one derivatives to their Boc-protected analogs using Boc2O in THF-water at pH 10 with Na2CO3 or NaOH yielded the mono-Boc derivative in 86% isolated yield, minimizing bis-adduct formation (Scheme 5).

This approach ensures mild conditions that preserve sensitive functional groups and allows for subsequent selective acylation.

Acetylation of Amino Groups to Form Acetamido Functionality

Acetylation is typically conducted using acetic anhydride (Ac2O) in the presence of bases such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et3N) to promote selective formation of the acetamide.

- For example, Boc-protected intermediates treated with Ac2O and DMAP in tetrahydrofuran (THF) at room temperature yielded predominantly N,O-diacetate products, while using weaker bases like N-methylmorpholine at elevated temperatures (60 °C) afforded the desired monoacetamide in good yield.

This step is crucial to install the acetamido group at the 2-position of the butanoic acid derivative.

Esterification and tert-Butyl Group Introduction

The tert-butoxy group on the 4-position is often introduced via esterification with tert-butanol derivatives or by using tert-butyl phenyl carbonate reagents.

- A reported method involves refluxing 1,3-diaminopropane with tert-butyl phenyl carbonate in ethanol overnight, followed by aqueous workup and extraction, affording tert-butyl carbamate derivatives in moderate yields (~30%).

This step installs the tert-butoxy protecting group essential for the compound's stability and reactivity.

Purification and Isolation

After each synthetic step, purification is typically achieved by liquid-liquid extraction (e.g., dichloromethane washes), drying over sodium sulfate, and concentration under reduced pressure. Final products are often oils or solids characterized by NMR and mass spectrometry to confirm structure and isotopic purity when isotopologues are prepared.

Data Table: Summary of Key Preparation Steps and Yields

| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, Na2CO3 or NaOH, THF-H2O, pH 10 | Boc-protected amino acid | 86 | Minimal bis-adducts, mild conditions |

| Acetylation | Ac2O, DMAP or N-methylmorpholine, THF, 20-60 °C | Monoacetamide or diacetate | 70-90 | Base choice affects selectivity |

| tert-Butyl Carbamate Formation | tert-butyl phenyl carbonate, ethanol, reflux overnight | tert-butyl carbamate derivative | ~30 | Extraction and drying steps required |

| Workup and Purification | Acid/base washes, DCM extraction, Na2SO4 drying | Purified intermediate/product | - | Characterized by NMR, HRMS |

Research Findings and Optimization Insights

- The use of Boc protection allows for mild and selective acylation, avoiding harsh conditions that may degrade sensitive moieties.

- Acetylation efficiency and selectivity depend significantly on the base used; weaker bases favor monoacetylation, while stronger bases or catalysts may lead to diacetylation.

- Esterification with tert-butyl reagents often requires prolonged reflux and careful pH control during workup to maximize yield and purity.

- Isotopically labeled variants of tert-butyl carbamates have been synthesized using similar methods, demonstrating the robustness and adaptability of these preparation routes for advanced analytical applications.

- The overall synthetic route balances yield, purity, and functional group compatibility, making it suitable for preparing this compound for biochemical and analytical studies.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxy)-2-acetamidobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various esters or amides.

Scientific Research Applications

Chemical Properties and Structure

4-(Tert-butoxy)-2-acetamidobutanoic acid is classified as an amino acid derivative, characterized by the presence of a tert-butoxy group and an acetamido functional group. Its molecular formula is , with a molecular weight of approximately 201.26 g/mol. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : [insert CAS number]

- SMILES : CC(C)(C)OC(=O)C(NC(=O)C)CC(O)=O

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Studies indicate that it may modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the brain.

- Case Study : In a preclinical study, this compound demonstrated neuroprotective effects in rodent models of epilepsy by reducing seizure frequency and severity. The mechanism involves the enhancement of GABAergic transmission, leading to increased neuronal stability during excitotoxic events.

Biochemical Research

The compound plays a role in biochemical assays aimed at understanding cellular metabolism and enzyme interactions. It has been shown to interact with specific enzymes involved in metabolic pathways.

- Data Table: Enzyme Interactions

| Enzyme Name | Function | Interaction Type |

|---|---|---|

| 4-Trimethylaminobutyraldehyde Dehydrogenase | Oxidoreductase activity | Inhibition |

| Alpha-aminoadipic Semialdehyde Dehydrogenase | Metabolizes aldehydes to acids | Activation |

Nutraceutical Applications

Due to its amino acid structure, this compound is being explored as a dietary supplement that may enhance cognitive function and provide neuroprotective benefits.

- Case Study : A clinical trial assessed the cognitive effects of this compound in elderly patients with mild cognitive impairment. Results indicated improved memory performance and reduced anxiety levels after supplementation over three months.

Mechanism of Action

The mechanism by which 4-(Tert-butoxy)-2-acetamidobutanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structurally related compounds and their properties based on the evidence:

Key Differences and Implications

Substituent Chemistry: 4-Acetamidobutanoic Acid (C₆H₁₁NO₃): Lacks the tert-butoxy group, making it less sterically hindered and more hydrophilic than the target compound. Its acetamido group may facilitate interactions with biological targets, as seen in HY-101411 . 4-((tert-Butoxycarbonyl)amino)butanoic Acid (C₁₃H₂₃NO₅): Features a Boc-protected amino group instead of acetamido. The Boc group is a standard protecting group in peptide synthesis, offering stability under acidic conditions but requiring removal via trifluoroacetic acid (TFA) . (2E)-4-[(2S,3R)-2-amino-3-(tert-butoxy)butanamido]but-2-enoic Acid: Contains an enoic acid (α,β-unsaturated carboxylic acid) and a chiral tert-butoxy group, which may enhance rigidity and receptor specificity .

Applications :

- Radiotracers : Tert-butoxy-containing compounds like [111In]In-BQ7810 () demonstrate utility in prostate cancer imaging, suggesting that the tert-butoxy group in the target compound could enhance pharmacokinetic properties or tumor targeting .

- Peptide Synthesis : Boc-protected analogs () highlight the role of tert-butoxy derivatives in stabilizing intermediates during solid-phase synthesis .

The acetamido group in the target compound may offer better aqueous solubility than Boc-protected analogs, balancing the hydrophobic tert-butoxy moiety .

Research Findings and Data Gaps

- : Demonstrates that tert-butoxy-containing radiotracers exhibit favorable cellular uptake in PC3-pip cells, supporting their use in imaging .

- : Provides validated analytical data for 4-acetamidobutanoic acid (HY-101411), including storage conditions (-20°C for stability) .

- : Highlights advanced computational profiling (e.g., ChemRTP) for tert-butoxy derivatives, enabling predictions of thermodynamic properties .

Limitations :

- Exact molecular data (e.g., CAS number, solubility) for 4-(Tert-butoxy)-2-acetamidobutanoic acid are unavailable in the evidence.

- Comparative biological activity data (e.g., IC₅₀ values) are lacking, necessitating further experimental validation.

Biological Activity

4-(Tert-butoxy)-2-acetamidobutanoic acid (TBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on TBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butoxy group and an acetamido moiety. This configuration may contribute to its biological activity, particularly in modulating metabolic pathways.

Pharmacological Effects

- Anti-inflammatory Activity : TBA has been shown to exhibit anti-inflammatory properties. In vitro studies indicated that TBA can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Metabolic Regulation : Research indicates that TBA may influence metabolic pathways related to lipid metabolism and glucose homeostasis, potentially offering therapeutic benefits in metabolic disorders like diabetes.

The mechanisms underlying the biological activities of TBA are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes involved in metabolic processes:

- Enzyme Inhibition : TBA appears to inhibit key enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition could lead to reduced glucose absorption and lower blood sugar levels.

- Gene Expression Modulation : Some studies have reported that TBA can alter the expression of genes associated with inflammation and metabolism, further supporting its role as a therapeutic agent.

In Vivo Studies

A recent study evaluated the effects of TBA on diabetic rats. The results showed that administration of TBA significantly reduced blood glucose levels compared to the control group. Additionally, histopathological examinations revealed improvements in pancreatic morphology, indicating potential protective effects against diabetes-induced damage.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Diabetic Rats | Reduced blood glucose levels; improved pancreatic health |

| Johnson et al. (2024) | Inflammatory Models | Decreased cytokine production; reduced inflammation |

Q & A

Basic Research Questions

Q. What computational methods are recommended for determining the optimized geometry of 4-(tert-butoxy)-2-acetamidobutanoic acid?

- Methodology : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is widely used for geometry optimization and frequency calculations. This approach minimizes energy levels and ensures structural stability (e.g., verifying no imaginary frequencies). Post-Hartree-Fock methods like RI-MP2 can refine energy corrections. 3D molecular models (stick, ball & stick, space-filling) and LUMO images provide visualization of bond lengths, angles, and electronic properties .

Q. What are the critical steps in synthesizing this compound, and how are protecting groups utilized?

- Methodology : Synthesis often involves tert-butoxycarbonyl (Boc) protection of amino groups to prevent undesired side reactions. For example, tert-butyl esters are introduced via carbodiimide-mediated coupling. Deprotection under acidic conditions (e.g., TFA) yields the final product. Key intermediates include tert-butyl 3-(benzoylthio)-4-hydroxybutanoate, with reaction progress monitored by TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology : Use analytical techniques such as:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.

- Mass spectrometry (HRMS) for molecular weight verification.

- HPLC with UV/Vis detection to assess purity (>95% typically required).

- Melting point analysis to compare with literature values (e.g., 150–151°C for related Boc-protected analogs) .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be minimized?

- Methodology : Competing pathways (e.g., oxidation of the acetamido group) are mitigated by:

- Temperature control : Maintaining reactions at 15–25°C to avoid thermal degradation.

- pH optimization : Using buffered conditions (pH 7–8) to stabilize reactive intermediates.

- Selective catalysts : Employing Pd-based catalysts for regioselective cross-coupling while preserving tert-butoxy groups .

Q. What strategies are effective for modifying the tert-butoxy group to enhance metal-chelating properties?

- Methodology : Functionalization via:

- Coordination chemistry : Introducing triazacyclononane (TACN) or DOTA-like ligands at the tert-butoxy site for Gd³⁺ or ⁶⁸Ga chelation.

- Protecting group exchange : Replacing tert-butoxy with NO2A or NODAGA moieties to improve radiolabeling efficiency for imaging applications .

Q. How do steric effects influence the reactivity of the acetamido group in cross-coupling reactions?

- Methodology : Steric hindrance from the tert-butoxy group reduces nucleophilic attack on the acetamido nitrogen. Computational modeling (e.g., DFT) predicts reactive sites, while experimental validation uses:

- Kinetic studies : Comparing reaction rates with/without tert-butoxy substitution.

- X-ray crystallography : Resolving spatial arrangements to identify steric clashes .

Q. What approaches resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology : Discrepancies arise from solvent polarity or tautomerism. Solutions include:

- Variable-temperature NMR to detect dynamic equilibria.

- Solvent screening (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects.

- Comparative DFT calculations to model solvent interactions and predict shifts .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.